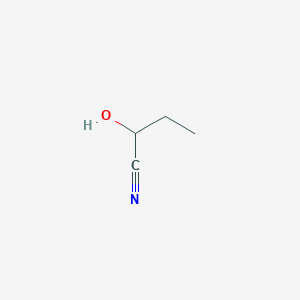
2-Hydroxybutanenitrile
Übersicht
Beschreibung
2-Hydroxybutanenitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the synthesis and properties of similar molecules. For instance, the synthesis of 3-hydroxy-2-methylenebutanenitrile is described, which shares a similar backbone structure to this compound .
Synthesis Analysis
The synthesis of related compounds involves the use of catalysts and specific reaction conditions. For example, 3(RS)-Hydroxy-2-methylenebutanenitrile was synthesized from acetaldehyde and acrylonitrile using DABCO as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of this compound, although the exact conditions and catalysts may differ.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of similar compounds, such as 3-hydroxy-2-methylenebutanenitrile, is investigated. The absolute configuration of the enantiomers of this compound was determined using Mosher’s method, which could be relevant for understanding the stereochemistry of this compound .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving compounds with similar structures to this compound. For instance, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination . Additionally, the hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ were studied, which could provide insights into the regioselectivity of hydroxylation reactions relevant to this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, the papers do provide information on the properties of structurally related compounds. For example, the stability of a class II pyruvate aldolase in the presence of formaldehyde is discussed, which could be relevant for understanding the reactivity of the hydroxyl and nitrile groups in this compound . The characterization of reaction products after acid hydrolysis of nucleoside adducts with 1,2,3,4-diepoxybutane also provides insights into the reactivity of compounds with similar functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
2-Hydroxybutanenitrile serves as an important intermediate in various chemical syntheses. For instance, it is used in the production of 2-Methyl-2-(trimethylsiloxy)pentan-3-one, highlighting its role in the formation of compounds used in organic synthesis (Young, Buse, & Heathcock, 2003). Moreover, it's involved in the synthesis of tert-butyl (S)-6-benzyloxy-5-hydroxy-3-oxohexanoate, a key intermediate for HMG-CoA reductase inhibitors, indicating its significance in pharmaceutical applications (Sun, Xu, Wu, & Yang, 2006).
Wirkmechanismus
Target of Action
2-Hydroxybutanenitrile, a type of cyanohydrin , primarily targets carbonyl compounds in its reactions . The carbonyl compounds play a crucial role in various biochemical reactions, serving as a key component in many biological processes.
Mode of Action
The interaction of this compound with its targets involves a two-step process known as nucleophilic addition . In the first step, the cyanide ion, which acts as a nucleophile, attacks the carbonyl carbon to form a negatively charged intermediate . In the second step, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carbonyl compounds to 2-hydroxynitriles . This process can be catalyzed by the (S)-hydroxynitrile lyase from Manihot esculenta . The downstream effects of this pathway are the production of 2-hydroxynitriles, which can be further processed in various biochemical reactions.
Result of Action
The molecular result of this compound’s action is the formation of 2-hydroxynitriles from carbonyl compounds . On a cellular level, this could potentially affect various biochemical processes that involve these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other chemical species. For instance, the nucleophilic addition reaction requires a source of H+ ions , so the pH of the environment could potentially influence the reaction rate. Similarly, temperature could affect the reaction kinetics, while other chemical species could either facilitate or inhibit the reaction.
Eigenschaften
IUPAC Name |
2-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSTOSZJANVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963276 | |
| Record name | 2-Hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4476-02-2 | |
| Record name | 2-Hydroxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4476-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyronitrile, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)





